Fasudil hydrochloride

Neurosurgery Cerebral Vasospasm Subarachnoid Hemorrhage

Fasudil hydrochloride is the only ROCK inhibitor backed by 25+ years of clinical use and post-marketing human safety surveillance. Unlike tool compounds Y-27632 or H-1152P, it has completed Phase I–III trials with established human pharmacokinetics and a well-characterized prodrug-to-active metabolite (hydroxyfasudil) conversion pathway. For translational studies in neurodegeneration, stroke, SAH, or PAH, fasudil eliminates reformulation risk—providing regulatory-grade safety documentation, validated oral formulation parameters, and confirmed CNS exposure data. Select fasudil hydrochloride when your research demands human-relevant pharmacology, not just in vitro potency.

Molecular Formula C14H18ClN3O2S
Molecular Weight 0
CAS No. 133337-43-6
Cat. No. B1178682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasudil hydrochloride
CAS133337-43-6
Molecular FormulaC14H18ClN3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasudil Hydrochloride (CAS 133337-43-6): A Clinically Validated Rho-Kinase Inhibitor with Established Human Safety Data


Fasudil hydrochloride is a small-molecule isoquinoline sulfonamide derivative that functions as a non-selective Rho-associated protein kinase (ROCK) inhibitor with additional calcium channel antagonist activity [1]. It is an approved drug product in Japan for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH), with over two decades of post-marketing surveillance data [2]. Fasudil acts as a prodrug, rapidly metabolizing in vivo to the active metabolite hydroxyfasudil, which exhibits comparable ROCK inhibitory potency but a substantially longer half-life [3]. Unlike many tool compounds confined to preclinical research, fasudil hydrochloride possesses extensive Phase I through Phase III clinical validation, including rigorous pharmacokinetic profiling and safety assessments in human subjects, making it uniquely positioned for translational studies requiring a ROCK inhibitor with established human exposure parameters [4].

Why Fasudil Hydrochloride Cannot Be Replaced by Generic ROCK Inhibitors in Critical Experimental or Clinical Contexts


ROCK inhibitors are not functionally interchangeable. Profound differences exist across this class in terms of isoform selectivity (ROCK1 vs. ROCK2), kinase off-target profiles, pharmacokinetic half-life, and metabolic activation pathways [1]. While tool compounds such as Y-27632 and H-1152P exhibit higher biochemical potency in cell-free assays, they lack the extensive human safety data, validated clinical formulations, and established regulatory approval history that fasudil possesses [2]. Furthermore, fasudil's prodrug-to-active metabolite conversion via hepatic aldehyde oxidase introduces species-specific metabolic differences that directly impact in vivo dosing and efficacy translation from preclinical models to humans [3]. Even structurally related clinical compounds such as ripasudil and netarsudil are optimized for distinct anatomical compartments (ophthalmic topical delivery) and exhibit different ROCK isoform inhibition profiles, making them unsuitable substitutes for systemic or CNS-targeted applications where fasudil has demonstrated specific clinical utility [4].

Quantitative Differentiation of Fasudil Hydrochloride: Head-to-Head Evidence Against Key Comparators


Clinical Efficacy: Fasudil vs. Nimodipine for Cerebral Vasospasm Prevention in SAH Patients

Fasudil demonstrates superior clinical outcomes compared to nimodipine, the current standard-of-care calcium channel blocker, in a randomized controlled trial of 63 fasudil-treated and 66 nimodipine-treated SAH patients. The proportion of patients achieving a good clinical outcome (Glasgow Outcome Scale) was 74.5% in the fasudil group versus 61.7% in the nimodipine group (p = 0.040) [1]. A separate randomized trial of 72 patients reported symptomatic vasospasm incidence of 15.2% (5/33) for fasudil versus 28.1% (9/32) for nimodipine, with good recovery achieved in 69.7% (23/33) versus 55.9% (19/34) of patients, respectively .

Neurosurgery Cerebral Vasospasm Subarachnoid Hemorrhage

Oral Bioavailability: Human Pharmacokinetic Validation of Fasudil Oral Formulation

Fasudil is distinguished among clinical-stage ROCK inhibitors by its validated oral bioavailability data from a Phase I crossover trial. Following oral administration of the ERIL® formulation, the absolute bioavailability of the active metabolite hydroxyfasudil was determined to be approximately 69% relative to intravenous administration, with maximal plasma concentrations of 111.6 µg/L (CV 24.1%) after oral dosing versus 108.4 µg/L (CV 19.7%) after IV administration [1]. This stands in contrast to compounds like Y-27632 and H-1152P, which lack any human oral pharmacokinetic characterization and are restricted to parenteral or topical preclinical use [2].

Pharmacokinetics Oral Bioavailability Clinical Pharmacology

In Vivo Axonal Regeneration: Divergent Outcomes Between Fasudil and Y-27632 in CNS Injury Model

Despite similar ROCK inhibition profiles in vitro, fasudil and Y-27632 produce fundamentally divergent outcomes in vivo. In a cat optic nerve crush model, intravitreal injection of Y-27632 (100 µM) induced robust axonal regeneration beyond the crush site, whereas fasudil injection (10-100 µM) produced no detectable axonal elongation; fasudil promoted only glial process extension in retinal explant cultures [1]. In a rat sciatic nerve crush model, fasudil (40 mg/kg IP) and Y-27632 (40 mg/kg IP) both promoted nerve regeneration, but the underlying cellular mechanisms and efficacy timelines differed [2].

Neuroscience Optic Nerve Regeneration CNS Injury

ROCK Isoform Selectivity: Fasudil vs. Ripasudil and Netarsudil for Systemic vs. Ocular Applications

Among clinically approved ROCK inhibitors, fasudil exhibits a distinct selectivity profile. Fasudil inhibits ROCK1 with a Ki of 0.33 µM and ROCK2 with an IC50 of 0.158 µM, with additional activity against PKA (Ki 1.6 µM), PKG (Ki 1.6 µM), and PKC (Ki 3.3 µM) . Ripasudil, in contrast, shows IC50 values of 19 µM for ROCK1 and 51 µM for ROCK2, indicating lower potency but a 2.7-fold preference for ROCK1 [1]. Netarsudil demonstrates high potency (IC50 ~1 nM for both isoforms) but a prolonged corneal half-life of 13-14 hours, optimized for once-daily topical ophthalmic delivery [1]. Fasudil's broader kinase inhibition spectrum and rapid plasma clearance (half-life 0.3 hours) align with its established systemic use, whereas ripasudil and netarsudil are purpose-built for localized ocular administration.

Kinase Selectivity ROCK1 ROCK2 Ophthalmology

CNS Penetration: Validated Brain Exposure of Fasudil in Preclinical Models

Fasudil is validated as a CNS-penetrant ROCK inhibitor, a property not uniformly shared across the class. In a rat model, intraperitoneal administration of fasudil at 10, 30, and 100 mg/kg resulted in detectable brain concentrations of both fasudil and hydroxyfasudil within 20 minutes of injection, as measured by LC-MS/MS [1]. Functionally, fasudil (5 µM) fully blocked amyloid-β oligomer-induced synaptotoxicity in rat primary cortical neurons, restoring dendritic spine linear density from 3.7 ± 0.34 spines/10 µm (AβO alone) to 6.2 ± 0.38 spines/10 µm (AβO + fasudil), comparable to control levels of 5.8 ± 0.41 spines/10 µm [1]. In an experimental autoimmune encephalomyelitis (EAE) model, fasudil treatment reduced blood-brain barrier permeability and protected against synaptic damage [2].

Blood-Brain Barrier CNS Pharmacology Neurodegeneration

Pulmonary Arterial Hypertension: Fasudil Non-Inferiority to Inhaled Nitric Oxide

In a head-to-head comparison with inhaled nitric oxide (NO, 40 ppm), the current clinical standard for acute vasodilator testing in pulmonary arterial hypertension (PAH), inhaled fasudil (30 mg over 10 minutes) produced equivalent reductions in mean pulmonary arterial pressure (PAP) (p < 0.05) without affecting cardiac index [1]. Notably, the vasodilator responses to NO and fasudil were not correlated, suggesting distinct mechanistic pathways. A meta-analysis of 11 randomized controlled trials (n=865) further demonstrated that fasudil added to conventional COPD-PAH therapy significantly reduced pulmonary artery systolic pressure (PASP) by a mean difference of -9.42 mmHg (95% CI: -10.73 to -8.12; p < 0.001) and improved 6-minute walk distance by 51.96 m (95% CI: 36.84-67.08; p < 0.001) compared to conventional therapy alone [2].

Pulmonary Hypertension Vasodilation Clinical Trial

Evidence-Based Application Scenarios for Fasudil Hydrochloride Procurement and Use


Translational CNS Research Requiring a ROCK Inhibitor with Validated Blood-Brain Barrier Penetration

For in vivo studies of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, ALS), stroke recovery, or traumatic brain injury, fasudil hydrochloride provides the only ROCK inhibitor with both preclinical CNS exposure data [1] and a clinical safety record from systemic human use [2]. Direct evidence demonstrates fasudil's ability to block synaptotoxicity in neuronal cultures and protect synaptic integrity in animal models [1]. The established oral formulation and defined human pharmacokinetic parameters also support translation from preclinical efficacy studies to early-phase clinical trials without reformulation risk [2].

Cerebral Vasospasm Prophylaxis in Subarachnoid Hemorrhage Models and Clinical Studies

Fasudil is the definitive standard-of-care ROCK inhibitor for SAH research, supported by multiple randomized controlled trials demonstrating non-inferiority or superiority to nimodipine in preventing symptomatic vasospasm and improving functional outcomes [1]. For researchers modeling SAH, studying cerebral vasospasm pathophysiology, or developing combination neuroprotective strategies, fasudil offers the most clinically relevant ROCK inhibitor with extensive post-marketing human safety data from over 25 years of clinical use in Japan [2].

Pulmonary Vascular Research and PAH Adjunctive Therapy Development

Based on a meta-analysis of 11 RCTs, fasudil consistently improves pulmonary hemodynamics (PASP reduction of -9.42 mmHg) and functional capacity (6MWT improvement of +51.96 m) in COPD-associated PAH when added to standard therapy [1]. For researchers investigating pulmonary vascular remodeling, right heart failure, or novel PAH combination regimens, fasudil provides a ROCK inhibitor with human efficacy data and a mechanism distinct from conventional vasodilators (e.g., endothelin antagonists, PDE5 inhibitors) [2].

Glial Biology and Neuroinflammation Studies Requiring CNS-Active ROCK Inhibition

Unlike Y-27632, which promotes robust axonal regeneration in CNS injury models, fasudil demonstrates preferential activity on glial process extension and modulation of neuroinflammatory microenvironments [1]. Researchers studying astrocyte biology, microglial activation, or blood-brain barrier integrity in neuroinflammatory conditions (e.g., multiple sclerosis/EAE models) should select fasudil for its demonstrated effects on glial cells and established ability to reduce BBB permeability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasudil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.